molecular formula C15H18N2O2 B2852747 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine CAS No. 2200697-90-9

4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine

Cat. No.: B2852747
CAS No.: 2200697-90-9
M. Wt: 258.321
InChI Key: INZGTJANAUJKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine is a synthetic small molecule incorporating an isoquinoline core, a privileged structure in medicinal chemistry known for its diverse biological activities . The compound features an isoquinoline moiety linked via an ether bridge to a substituted tetrahydrofuran ring, a structural motif that may influence its physicochemical properties and bioavailability. Isoquinoline derivatives are extensively investigated in pharmacological research for their potential interactions with various biological targets . Naturally occurring and synthetic isoquinolines have demonstrated a wide spectrum of bioactivities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects, making this chemical class a fertile ground for drug discovery and basic biological research . The specific research value of this compound lies in its potential as a key intermediate or a novel chemical entity for probing biological pathways. Researchers can utilize it in high-throughput screening assays to identify new therapeutic leads or as a building block in the synthesis of more complex molecules. Its mechanism of action would be highly structure-dependent, but analogous compounds often function by modulating enzyme activity or receptor signaling . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-isoquinolin-1-yloxy-N,N-dimethyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17(2)13-9-18-10-14(13)19-15-12-6-4-3-5-11(12)7-8-16-15/h3-8,13-14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZGTJANAUJKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1OC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .

Mechanism of Action

The mechanism of action of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Features

  • Isoquinoline vs. Quinoline/Indole Derivatives: The target compound’s isoquinolinyloxy group distinguishes it from quinoline-based analogs (e.g., ) and indole-sulfonyl derivatives (). Isoquinoline’s planar aromatic system may enhance DNA intercalation or kinase binding compared to quinolines .

Pharmacological Potential

  • Compounds with dimethylamine substituents (e.g., –4) often exhibit improved solubility, which could extend to the target compound. However, the isoquinolinyloxy group may introduce cytotoxicity risks observed in other isoquinoline derivatives .
  • The larger molecular weight and sulfonyl groups in ’s compound suggest higher target specificity but poorer bioavailability compared to the simpler oxolan-amine scaffold .

Biological Activity

4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine is a synthetic compound belonging to the class of isoquinoline derivatives. These compounds are recognized for their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Isoquinoline moiety : A bicyclic structure known for various biological activities.
  • Oxolane ring : Contributes to the compound's solubility and reactivity.
  • Dimethylamino group : Enhances interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
CAS Number2200697-90-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline moiety can bind to active sites on enzymes, inhibiting their function. This compound has been investigated for its potential as an inhibitor in various pathways:

  • Enzyme Inhibition : It may inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
  • Receptor Modulation : The compound could interact with cellular receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research has indicated that isoquinoline derivatives exhibit antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Recent investigations highlight the compound's effectiveness in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it selectively inhibits CDK4 over CDK2 and CDK1, which is critical for cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications to the isoquinoline structure can enhance its potency against tumor cells.

Case Studies

  • Inhibition of CDK4 : A study reported that derivatives similar to this compound effectively inhibit CDK4, leading to reduced cell proliferation in breast cancer cell lines .
  • Antibacterial Efficacy : Another study evaluated the compound's antibacterial properties against Gram-positive and Gram-negative bacteria, finding it effective at low concentrations .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameBiological ActivityNotes
IsoquinolineModerate antimicrobial activityLacks oxolane and dimethylamino groups
TetrahydroisoquinolineAnticancer propertiesReduced form; similar but less potent
4-amino-isoquinolin-1(2H)-oneAntitumor activityContains amino group; different mechanism

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine?

  • Methodological Answer : Synthesis optimization should prioritize reaction condition control. Use polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures to enhance reactivity . Employ stepwise purification techniques such as column chromatography to isolate intermediates and final products, as demonstrated in analogous oxolan-3-amine syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using 1H^1H-NMR to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^1H-/13C^{13}C-NMR are critical for confirming molecular weight and structural assignments . Infrared spectroscopy (IR) can identify functional groups like the oxolan-3-amine moiety and isoquinoline ether linkages . Purity should be assessed via HPLC with UV detection, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) .

Q. How can researchers design initial studies to explore its biochemical pathway interactions?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric) to screen for activity against kinases or proteases, given the compound’s structural similarity to isoquinoline derivatives known to modulate enzymatic activity . Use cell-based assays (e.g., luciferase reporters) to evaluate effects on signaling pathways like NF-κB or MAPK, which are commonly targeted by oxolan-3-amine analogs .

Advanced Research Questions

Q. What methodologies are suitable for investigating receptor binding affinity and selectivity?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics and thermodynamics to specific targets (e.g., GPCRs or ion channels) . For selectivity profiling, use a panel of radioligand displacement assays against related receptors. Molecular docking studies, leveraging the compound’s X-ray crystallography data (if available) or homology models, can predict binding poses and guide mutagenesis experiments .

Q. How should researchers address contradictions in activity data across different experimental models?

  • Methodological Answer : Discrepancies between in vitro and in vivo results may arise from pharmacokinetic factors. Conduct metabolic stability assays (e.g., liver microsome incubation) to assess hepatic clearance . Compare tissue distribution profiles using LC-MS/MS in rodent models. If in vitro activity is cell-line-dependent, validate target engagement via CRISPR-mediated gene knockout or siRNA silencing .

Q. What computational approaches can predict the compound’s interactions with non-target proteins?

  • Methodological Answer : Use molecular dynamics (MD) simulations to explore off-target interactions, parameterized with density functional theory (DFT)-optimized geometries of the compound . Employ proteome-wide virtual screening with tools like AutoDock Vina, referencing structural databases (e.g., PDB) to prioritize high-risk off-targets . Validate predictions with thermal shift assays (TSA) to detect protein-ligand binding .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer : Synthesize derivatives with modifications to the isoquinoline ring (e.g., halogenation at position 4) and the oxolan-3-amine substituents (e.g., replacing dimethyl with cyclic amines) . Test analogs in parallel using high-throughput screening (HTS) for biological activity. Apply multivariate statistical analysis (e.g., partial least squares regression) to correlate structural descriptors (e.g., logP, polar surface area) with potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.